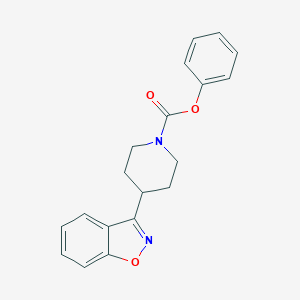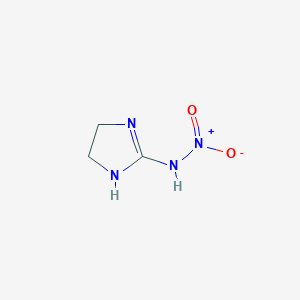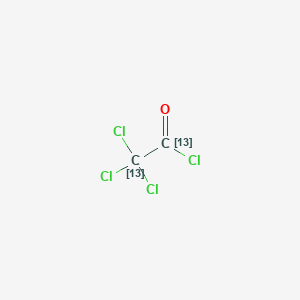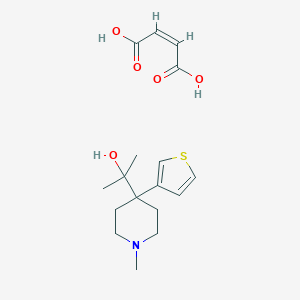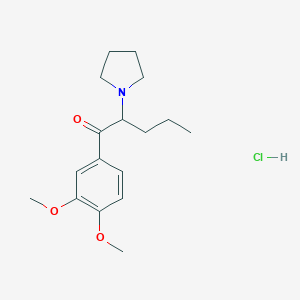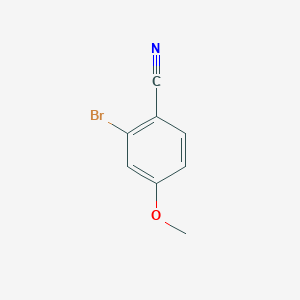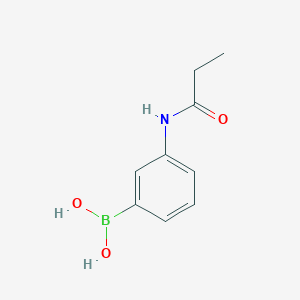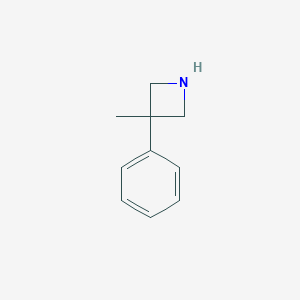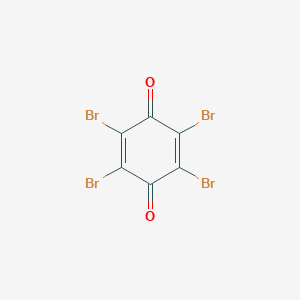
溴苯醌
描述
Bromanil, also known as 2,5-dibromo-3,6-dihydroxyquinone, is a brominated derivative of quinone. It is an aromatic compound characterized by the presence of bromine atoms and hydroxyl groups attached to a quinone core. Bromanil is known for its ability to form complexes with certain metal ions and precipitate others from solutions, making it useful in various analytical applications.
科学研究应用
Bromanil has been utilized in various scientific research applications due to its unique properties. Time-resolved resonance Raman spectroscopy has been used to study the structure of the triplet excited state of bromanil . These experimental results were then simulated using parameters from density functional theoretical calculations and wave packet dynamics to understand the structure and mode-specific displacements of the resonant excited state . Bromanil has also been used in the spectrophotometric determination of catecholamines via charge transfer complexation, which is useful for analyzing pharmaceutical preparations .
作用机制
Target of Action
Bromanil, also known as Bromacil, is a broad-spectrum herbicide . It is primarily used to control weeds in agricultural food crops such as citrus and pineapple . In addition, both Bromanil and its lithium salt are used to control weeds and brush in non-agricultural areas including utility right-of-ways, railroads, electrical switching stations, and industrial yards . The primary targets of Bromanil are these unwanted plants and weeds.
Mode of Action
Bromanil works by interfering with photosynthesis . It enters the plant through the root zone and moves throughout the plant Studies have shown that bromanil affects the structure of the triplet excited state .
Biochemical Pathways
Given its mode of action, it is likely that it disrupts the photosynthetic pathways in plants, leading to their eventual death .
Pharmacokinetics
The pharmacokinetics profile of Bromanil is still unclear due to difficulties determining this component in serum and the poor knowledge of its bioaccessibility and bioavailability . It would appear that Bromanil is absorbed into the small intestine, rapidly forming a complex with anti-proteases .
Result of Action
The primary result of Bromanil’s action is the death of the targeted plants and weeds. By interfering with photosynthesis, Bromanil deprives the plants of the energy they need to grow and survive .
Action Environment
The efficacy and stability of Bromanil can be influenced by various environmental factors. For instance, its application is prohibited in areas where surface water is present or intertidal areas below the mean high water mark . This is likely due to the potential for Bromanil to contaminate water sources and harm non-target organisms. Furthermore, Bromanil should never be used in residential or recreation areas due to the risk of exposure .
生化分析
Biochemical Properties
Bromanil has been studied using time-resolved resonance Raman (TR3) spectroscopy, which has provided insights into the structure of its triplet excited state . This state is significant in understanding the role of Bromanil in biochemical reactions. The experimental results were simulated using parameters from density functional theoretical (DFT) calculations and wave packet dynamics .
Molecular Mechanism
The TR3 spectroscopy study provides some insights into its structure and mode-specific displacements of the resonant excited state . This information could potentially be used for elucidation of structure-reactivity correlation in the future .
准备方法
Bromanil can be synthesized through the oxidative halogenation of phenols with hydrogen halides and hydrogen peroxide. This method has been demonstrated to produce bromanil in very good yields from phenol or hydroquinone using concentrated hydrobromic acid with hydrogen peroxide and a magnesium chloride catalyst. Additionally, the synthesis of bromanil derivatives has been explored, such as the amination of bromanil with 2,5-diaminobenzenesulphonic acid, which leads to the formation of a dianilide compound.
化学反应分析
Bromanil and its derivatives participate in various chemical reactions. For instance, bromanilic acid reacts with zirconyl ions to form a complex that is useful for analytical purposes. The reactivity of bromine species, such as those derived from bromanil, is significant with many inorganic and organic compounds, including phenolic groups, amines, and sulfur-containing compounds. These reactions are often faster and more selective than those involving chlorine. Bromanil can also undergo electron affinity reactions, forming negative ion states when colliding with electrons, sodium, potassium, and cesium beams .
相似化合物的比较
Bromanil can be compared with other similar compounds such as chloranil and fluoranil. These compounds share similar structural features, including the presence of halogen atoms attached to a quinone core. bromanil exhibits unique properties due to the presence of bromine atoms, which make it more reactive and selective in its chemical reactions . The electron affinities of bromanil, chloranil, and fluoranil have been studied, with bromanil showing distinct behavior in forming negative ion states . Additionally, bromanil has been compared with tetracyanoquinodimethane salts of tetramethyltetrathiafulvalene in terms of their structural, conductivity, and magnetic properties .
Similar Compounds
- Chloranil
- Fluoranil
- Tetracyanoquinodimethane
属性
IUPAC Name |
2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHDQPLUIFIFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197608 | |
| Record name | Bromanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabromo-p-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
488-48-2 | |
| Record name | Bromanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromanyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromanil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabromo-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


